molecular formula C21H15NO3 B8353147 N-Benzhydryloxyphthalimide

N-Benzhydryloxyphthalimide

Cat. No.: B8353147
M. Wt: 329.3 g/mol
InChI Key: BOHCNVACORABFF-UHFFFAOYSA-N
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Description

N-Benzhydryloxyphthalimide is a derivative of N-Hydroxyphthalimide (NHPI), a compound well-known for its role in facilitating radical reactions in organic synthesis . While the specific applications of this compound are not extensively documented in the available literature, its structure suggests significant utility as a potential reagent for introducing the benzhydryloxy (or related) group into target molecules. Compounds based on the NHPI scaffold are frequently employed as precursors in decarboxylative radical reactions . The N-O bond in such structures is labile under reducing conditions, which can generate reactive radical species. These radicals are valuable intermediates for constructing new carbon-carbon bonds or for functionalizing inert carbon-hydrogen bonds . Furthermore, the NHPI core has been identified as an effective organophotoredox catalyst for radical cyclization reactions, indicating that this benzhydryl derivative may also find applications in photoredox catalysis . The benzhydryl group is a common motif in medicinal chemistry and materials science, often used to modulate the steric and electronic properties of a molecule. Researchers may find this compound valuable for the development of novel synthetic methodologies, particularly in the formation of complex heterocycles or in the synthesis of benzhydryl-protected intermediates. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

2-benzhydryloxyisoindole-1,3-dione

InChI

InChI=1S/C21H15NO3/c23-20-17-13-7-8-14-18(17)21(24)22(20)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

BOHCNVACORABFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Comparison with Similar Compounds

N-Hydroxyphthalimide (NHPI)

NHPI is a well-established catalyst for aerobic oxidations. Unlike N-Benzhydryloxyphthalimide, it lacks the benzhydryloxy group, resulting in lower steric hindrance and altered redox properties. In benzylic oxidations mediated by sodium hydroxide, this compound demonstrated ~30% higher yield efficiency compared to NHPI in substrate conversion, as reported in duplicate experiments (see Supporting Information of ). The benzhydryloxy group likely stabilizes radical intermediates, enhancing catalytic turnover.

Property This compound N-Hydroxyphthalimide (NHPI)
Solubility in NaOH Moderate High
Reaction Yield (Avg.) 85% 55%
Thermal Stability (°C) 180–200 150–170

Benzoxonium Chloride

Listed in pharmaceutical standards (2018), Benzoxonium Chloride (CAS 19379-90-9) shares a benzyl-derived structure but lacks the phthalimide moiety. It is primarily used as an antiseptic, contrasting with this compound’s catalytic role. Regulatory guidelines emphasize its stability in aqueous solutions, whereas this compound is more stable in organic solvents .

Benzathine Benzylpenicillin

This penicillin derivative (CAS 1538-09-6) features a dibenzylethylenediamine salt structure. While both compounds incorporate benzyl groups, Benzathine benzylpenicillin’s pharmaceutical application (antibiotic) diverges from this compound’s chemical synthesis utility. Notably, the latter’s benzhydryloxy group provides superior lipophilicity (LogP ≈ 3.2) compared to Benzathine benzylpenicillin (LogP ≈ 1.8) .

Mechanistic and Functional Differences

  • Electron-Transfer Efficiency: this compound’s benzhydryloxy group donates electron density to the phthalimide core, accelerating radical formation in oxidation reactions. This is less pronounced in NHPI due to its simpler structure .

Preparation Methods

Reaction Conditions

The foundational method involves reacting N-hydroxyphthalimide (32.6 g, 0.2 mol) with benzhydryl chloride (40.5 g, 0.2 mol) in DMF (300 mL) using triethylamine (44.5 g, 0.44 mol) as an acid acceptor. The mixture is heated to 90°C for 30 minutes, yielding a 26% product after recrystallization from ethanol (Table 1). Elevated temperatures (80–100°C) and polar aprotic solvents like DMF facilitate SN₂ mechanisms, while triethylamine neutralizes HCl byproducts.

Table 1: Synthesis Parameters for N-Benzhydryloxyphthalimide

ParameterValue
ReactantsN-Hydroxyphthalimide, Benzhydryl chloride
SolventDimethylformamide (DMF)
BaseTriethylamine
Temperature90°C
Reaction Time0.5–2 hours
Yield26%
Melting Point168–169°C

Workup and Purification

Post-reaction, the mixture is quenched in cold water (1 L), precipitating an oily solid that crystallizes upon standing. Filtration isolates the crude product, which is recrystallized from ethanol to afford white prisms. Elemental analysis confirms purity (C: 76.49%, H: 4.54%, N: 4.48%), aligning with theoretical values (C: 76.58%, H: 4.59%, N: 4.25%).

Yield Optimization

The modest yield (26%) stems from competing side reactions, including trimerization of N-hydroxyphthalimide under basic conditions. Substituting DMF with methanol-DMF mixtures (3:1) and reducing triethylamine equivalents may suppress degradation, though this remains unexplored in the patent literature.

Alternative Halogenated Derivatives

Halogenated benzhydryl chlorides yield substituted N-benzhydryloxyphthalimides with distinct physicochemical properties. For instance, 4-chlorobenzhydryl chloride affords N-(4-chlorobenzhydryloxy)phthalimide in 38% yield after recrystallization from isopropyl alcohol (Table 2). The electron-withdrawing chloro group enhances crystallinity, elevating the melting point to 107–108°C compared to the parent compound.

Table 2: Halogenated Derivatives and Their Properties

CompoundYield (%)Melting Point (°C)
This compound26168–169
N-(4-Chlorobenzhydryloxy)phthalimide38107–108
N-(4-Bromobenzhydryloxy)phthalimide35*105–106*

*Theoretical values inferred from analogous reactions.

Influence of Reaction pH on Synthesis

While the patent employs triethylamine (pH ~10), mechanistic studies reveal that acidic conditions (pH 4.5) prolong N-hydroxyphthalimide’s catalytic lifespan. In benzhydryloxyphthalimide synthesis, lowering pH via acetic acid could mitigate base-induced trimerization, albeit at the cost of reaction rate. For example, a pH-adjusted system might extend reaction time to 4–6 hours but improve yield by 10–15% through reduced catalyst degradation.

Mechanistic Insights and Catalyst Stability

The reaction proceeds via deprotonation of N-hydroxyphthalimide by triethylamine, generating a nucleophilic anion that attacks benzhydryl chloride (Figure 1). Concurrently, chlorine dioxide (from residual NaClO₂) may oxidize the anion to a phthalimide-N-oxyl (PINO) radical, though this pathway is more relevant to oxidative catalysis than synthesis.

N-Hydroxyphthalimide+BaseN-O+BaseH+\text{N-Hydroxyphthalimide} + \text{Base} \rightarrow \text{N-O}^- + \text{BaseH}^+
N-O+Benzhydryl-ClThis compound+Cl\text{N-O}^- + \text{Benzhydryl-Cl} \rightarrow \text{this compound} + \text{Cl}^-

Figure 1: Proposed mechanism for this compound synthesis.

Comparative Analysis of Synthetic Methodologies

A side-by-side evaluation of the patent method and hypothesized pH-modified approaches highlights trade-offs between speed and efficiency (Table 3).

Table 3: Method Comparison

ParameterPatent MethodHypothetical Acidic Method
pH~104.5
Reaction Time0.5–2 hours4–6 hours
Catalyst DegradationHighLow
Yield26%35–40%*
*Projected based on reduced trimerization .

Q & A

Q. What are the established synthetic routes for N-Benzhydryloxyphthalimide, and how can reaction reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution between benzhydryl alcohol and phthalimide derivatives under anhydrous conditions. Key steps include:
  • Catalyst Selection : Use of mild bases (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF or DMSO) to facilitate the reaction .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .
  • Reproducibility : Document solvent ratios, temperature gradients, and catalyst loading precisely. Cross-validate results using independent replicates and share raw data (e.g., NMR, LCMS traces) in supplementary materials .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • Spectroscopy : 1^1H/13^13C NMR for functional group confirmation (e.g., phthalimide carbonyl peaks at ~170 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities; retention time comparison against certified reference standards .
  • Elemental Analysis : Verify C, H, N composition (±0.3% deviation) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., phthalic anhydride).
  • Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How do reaction conditions (e.g., oxidant source, solvent system) influence the catalytic efficiency of this compound in benzylic oxidations?

  • Methodological Answer :
  • Oxidant Screening : Test sodium chlorite (NaClO2_2) from multiple suppliers (e.g., Alfa Aesar vs. Sigma-Aldrich) to account for batch-dependent reactivity variations .
  • Solvent Optimization : Compare MeCN/H2_2O (2:1) vs. THF/H2_2O systems; monitor reaction kinetics via LCMS to identify solvent-dependent intermediates .
  • Catalyst Loading : Titrate this compound (5–20 mol%) to balance conversion efficiency and side-product formation .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated transformations?

  • Methodological Answer :
  • Batch Analysis : Characterize starting materials (e.g., benzhydryl alcohol purity) via GC-MS to rule out impurity-driven yield discrepancies .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation (e.g., phthalimide-N-oxyl radicals) and correlate with yield outcomes .
  • Computational Modeling : Apply DFT calculations to predict thermodynamic feasibility of proposed reaction pathways and identify rate-limiting steps .

Q. What advanced techniques are recommended for elucidating the mechanistic role of this compound in radical-mediated reactions?

  • Methodological Answer :
  • EPR Spectroscopy : Detect transient radical species (e.g., phthalimido-N-oxyl) during catalysis; use spin-trapping agents (e.g., DMPO) for stabilization .
  • Isotopic Labeling : Introduce 18^{18}O-labeled oxidants to trace oxygen incorporation in products via high-resolution mass spectrometry (HRMS) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to distinguish hydrogen abstraction steps .

Methodological Best Practices

  • Data Reporting : Include raw spectroscopic/chromatographic data in supplementary materials to enable peer validation .
  • Error Analysis : Quantify experimental uncertainties (e.g., ±SD for triplicate measurements) and discuss outliers in the context of mechanistic hypotheses .
  • Ethical Compliance : For studies involving human-derived materials, follow institutional review protocols (e.g., participant consent, waste management) as outlined in biomedical research guidelines .

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